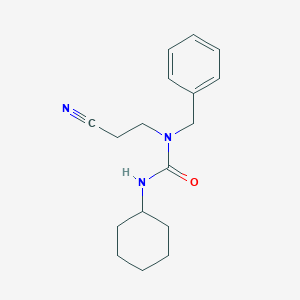

![molecular formula C20H18N2O5 B240835 Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)

Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate, commonly referred to as EEP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EEP is a member of the oxadiazole family of compounds, which are known for their diverse applications in various fields, including medicine, agriculture, and materials science. In

Mécanisme D'action

The mechanism of action of EEP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, pain, tumor growth, and insect and fungal development. EEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and lipoxygenase (LOX), an enzyme involved in the production of leukotrienes. EEP has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation and immune responses, and the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in the regulation of cell growth and differentiation.

Biochemical and Physiological Effects

EEP has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that EEP can inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and reduce the expression of inflammatory genes, such as COX-2 and inducible nitric oxide synthase (iNOS). In addition, EEP has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In vivo studies have shown that EEP can reduce inflammation and pain in animal models of arthritis and neuropathic pain and inhibit tumor growth in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

EEP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it exhibits potent activity at low concentrations, allowing for the use of lower doses in experiments. However, one limitation is that it is relatively unstable in aqueous solutions, requiring the use of organic solvents for storage and handling. Another limitation is that it exhibits low solubility in water, which can limit its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the research and development of EEP. One direction is the optimization of its chemical structure to enhance its potency and selectivity for specific targets. Another direction is the development of new formulations and delivery systems to enhance its solubility and bioavailability in vivo. Additionally, further studies are needed to elucidate its mechanism of action and identify new targets for its therapeutic applications. Finally, the development of new animal models and clinical trials are needed to evaluate its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of EEP involves a multistep process that requires the use of several reagents and catalysts. The first step involves the reaction of 4-(ethoxycarbonyl)phenyl hydrazine with ethyl 4-chlorobenzoate in the presence of a base, such as potassium carbonate, to form 4-[5-(4-ethoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]phenylhydrazine. The second step involves the reaction of the intermediate product with ethyl chloroformate in the presence of a base, such as triethylamine, to form EEP.

Applications De Recherche Scientifique

EEP has been extensively studied in scientific research due to its diverse applications in various fields. In medicine, EEP has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. In addition, EEP has been shown to possess antitumor activity, making it a potential candidate for the development of new cancer therapies. In agriculture, EEP has been shown to exhibit potent insecticidal and antifungal properties, making it a promising candidate for the development of new pesticides and fungicides. In materials science, EEP has been shown to possess excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials with enhanced properties.

Propriétés

Nom du produit |

Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate |

|---|---|

Formule moléculaire |

C20H18N2O5 |

Poids moléculaire |

366.4 g/mol |

Nom IUPAC |

ethyl 4-[5-(4-ethoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate |

InChI |

InChI=1S/C20H18N2O5/c1-3-25-19(23)15-9-5-13(6-10-15)17-21-22-18(27-17)14-7-11-16(12-8-14)20(24)26-4-2/h5-12H,3-4H2,1-2H3 |

Clé InChI |

HINFZGNZEQICQM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)

![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)

![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)

![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)

![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)

![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)

![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)

![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)